4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride
Overview
Description
4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a fused benzene and pyrazine ring. This particular compound has a piperidine moiety attached to the quinoxaline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to form the desired piperidine derivative.
Condensation Reaction: The piperidine derivative is then condensed with a suitable quinoxaline precursor to form the quinoxaline core.
Hydrochloride Formation: The final product is obtained by treating the quinoxaline derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the quinoxaline ring.
Reduced Derivatives: Reduced forms of the compound.
Substituted Derivatives: Different substituted quinoxaline derivatives.
Scientific Research Applications
4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activities that make it useful in studying biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Quinoxaline Derivatives: Other quinoxaline derivatives with different substituents.
Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.
Uniqueness: 4-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoxalin-2-one dihydrochloride is unique due to its specific combination of the piperidine and quinoxaline rings, which can influence its chemical properties and biological activities.
This compound is a valuable addition to the field of organic chemistry and has potential applications in various scientific and industrial fields. Its unique structure and properties make it an interesting subject for further research and development.
Properties
IUPAC Name |
4-piperidin-4-yl-1,3-dihydroquinoxalin-2-one;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13;;/h1-4,10,14H,5-9H2,(H,15,17);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAOOJLHSDJKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(=O)NC3=CC=CC=C32.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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